molecular formula C13H8ClNO4 B6388925 2-Chloro-5-(3,4-methylenedioxyphenyl)nicotinic acid CAS No. 1261905-74-1

2-Chloro-5-(3,4-methylenedioxyphenyl)nicotinic acid

Cat. No.: B6388925
CAS No.: 1261905-74-1
M. Wt: 277.66 g/mol
InChI Key: MEJDMJUURHMHKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(3,4-methylenedioxyphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a chloro group at the second position and a methylenedioxyphenyl group at the fifth position of the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3,4-methylenedioxyphenyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3,4-methylenedioxyphenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of dechlorinated or hydrogenated products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Chloro-5-(3,4-methylenedioxyphenyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3,4-methylenedioxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(3,4-methylenedioxyphenyl)nicotinic acid is unique due to its specific substitution pattern on the nicotinic acid backbone, which imparts distinct chemical and biological properties. Its combination of a chloro group and a methylenedioxyphenyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-chloropyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO4/c14-12-9(13(16)17)3-8(5-15-12)7-1-2-10-11(4-7)19-6-18-10/h1-5H,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJDMJUURHMHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=C(N=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.